Ethyl o-tolylacetate
Overview
Description
Ethyl o-tolylacetate (EOTA) is a synthetic compound that has been used in a variety of research applications, particularly in the fields of biochemistry and physiology. It is a colorless liquid with a sweet, floral odor and is a derivative of toluene. EOTA has a broad range of uses, from being used as a solvent for a variety of organic compounds to being used as a chemical reagent in biochemical and physiological experiments. It is also used in the production of a wide range of products, such as fragrances and flavorings.
Scientific Research Applications
Photochemical Reactions
Ethyl o-tolylacetate, or ethyl tolylacetates, is involved in photochemical reactions. A study by Ogata and Hayashi (1977) demonstrated that UV irradiation of a toluene solution with ethyl chloroacetate under nitrogen resulted in an isomeric mixture of ethyl tolylacetates, including ortho, meta, and para forms. The yields of these products were increased in the presence of air and further enhanced with the addition of AlCl3, particularly the ortho-isomer. This indicates its potential use in photochemical synthesis and studies on reaction pathways under different environmental conditions (Ogata & Hayashi, 1977).
Microencapsulation Techniques
Ethyl acetate, a related compound to ethyl o-tolylacetate, has been used in microencapsulation techniques. Sah (1997) developed solvent evaporation and extraction processes using ethyl acetate to prepare poly(d,l-lactide-co-glycolide) microspheres. This demonstrates the role of ethyl acetate in pharmaceutical and chemical engineering for creating specific microstructures in drug delivery systems and other applications (Sah, 1997).
Esterification and Synthesis Applications
Ethyl o-tolylacetate is also relevant in the synthesis of various compounds. The research by Jadhav and Singh (2016) on the synthesis of unsymmetrical α,α-diarylacetates highlights the role of ethyl bromofluoroacetate, a compound related to ethyl o-tolylacetate, in creating diverse chemical structures. This has implications for the development of new materials and molecules in organic chemistry (Jadhav & Singh, 2016).
Ethylene Glycol Research
Ethylene glycol, a compound related to ethyl o-tolylacetate, has been extensively studied for its properties and applications. Yue et al. (2012) reviewed the various synthesis methods and applications of ethylene glycol, highlighting its importance in industrial processes and as a chemical intermediate. The review covers the catalytic reactivity and reaction mechanisms, providing insights into the versatility of ethylene glycol and its derivatives in chemical manufacturing (Yue et al., 2012).
properties
IUPAC Name |
ethyl 2-(2-methylphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-13-11(12)8-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDQOYWJDUMNHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50960726 | |
Record name | Ethyl (2-methylphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50960726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl o-tolylacetate | |
CAS RN |
40291-39-2 | |
Record name | Benzeneacetic acid, 2-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40291-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl o-tolylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040291392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 40291-39-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78459 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl (2-methylphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50960726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl o-tolylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.866 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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